molecular formula C10H13BrO B1282847 Benzene, 1-bromo-3-(1,1-dimethylethoxy)- CAS No. 99376-83-7

Benzene, 1-bromo-3-(1,1-dimethylethoxy)-

Cat. No. B1282847
CAS RN: 99376-83-7
M. Wt: 229.11 g/mol
InChI Key: VABJVORTOJWJHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various bromo-substituted benzene derivatives has been explored in several studies. For instance, a one-pot synthesis of benzo[b]thiophenes from 1,3-bis(het)aryl-1,3-monothiodiketones and o-bromoiodoarenes has been achieved using copper-catalyzed intermolecular C-S coupling followed by palladium-catalyzed intramolecular arene-alkene coupling . Another study reports the first synthesis of a natural product, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps . Additionally, 1-bromo-4-(3,7-dimethyloctyl)benzene has been synthesized as a precursor for graphene nanoribbons , and 1-bromo-3,5-bis(trifluoromethyl)benzene has been prepared as a versatile starting material for organometallic synthesis .

Molecular Structure Analysis

The molecular structure and spectroscopy of bromo-substituted benzene derivatives have been characterized using various techniques. For example, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was synthesized and characterized by UV-Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction, with theoretical calculations supporting the experimental data . The crystal structures of 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene and its iodine analog were also determined, revealing supramolecular features such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

The reactivity of bromo-substituted benzene derivatives has been explored in various chemical reactions. For instance, the synthesis of 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one from 3-bromo-4H-1-benzothiopyran-4-one was achieved, introducing a new donor–acceptor chromophore . The Wittig-Horner reaction was used to synthesize 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibited aggregation-induced emission (AIE) properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzene derivatives have been studied, including their potential biological activities. For example, a series of 1,2-dialkoxy-4-(3-dimethylaminopropionyl)benzenes and their 5-halogeno derivatives were synthesized and evaluated for anti-inflammatory properties, with the 5-bromo derivative showing significant activity . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were investigated, revealing strong fluorescence intensity in the solid state compared to the solution state .

Scientific Research Applications

1. Electrophilic Aromatic Substitution Reactions - Bromination

  • Methods of Application: The reaction involves a two-step mechanism. First, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
  • Results or Outcomes: The outcome of this process is a brominated benzene compound. The reaction is key to understanding electrophilic aromatic substitution and is used in various other reactions such as nitration, sulphonation, acylation, etc .

2. Synthesis of Polysubstituted Benzenes

  • Methods of Application: The synthesis involves a series of reactions, each introducing a new substituent. The order of reactions is critical due to the directing effects of the substituents already on the ring .
  • Results or Outcomes: The outcome of this process is a polysubstituted benzene compound. The exact structure depends on the substituents introduced and the order of reactions .

3. Gas Phase Kinetics

  • Methods of Application: The compound is vaporized and its reactions with other gases are studied under controlled conditions .
  • Results or Outcomes: The results of these studies can provide valuable information about reaction mechanisms and rates, which can be used in various fields such as atmospheric chemistry .

4. Friedel-Crafts Alkylation

  • Methods of Application: The reaction is carried out by treating an aromatic compound with an alkyl chloride in the presence of AlCl3 to generate a carbocation electrophile .

5. Suzuki Cross-Coupling

  • Methods of Application: The synthesis is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids, which allows attachment of various substituents to tailor the chemical structure .
  • Results or Outcomes: The outcome of this process is a new aromatic compound with a carbon-carbon bond formed between the two original aromatic compounds .

properties

IUPAC Name

1-bromo-3-[(2-methylpropan-2-yl)oxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABJVORTOJWJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543413
Record name 1-Bromo-3-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-3-(1,1-dimethylethoxy)-

CAS RN

99376-83-7
Record name 1-Bromo-3-tert-butoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Condensed isobutylene (100 ml) was added via a dry ice/acetone cold finger, to dichloromethane (70 ml) at −30° C., followed by a solution of 3-bromophenol (21.5 g, 125 mmol) in dichloromethane (30 ml). Trifluoromethanesulphonic acid (1.5 g, 10.0 mmol) was added dropwise, the reaction cooled to −75° C., and stirred for 2 hours. Triethylamine (1.4 ml, 10.0 mmol) was then added, the solution allowed to warm to room temperature and then concentrated in vacuo to remove the isobutylene. The remaining solution was washed with water, dried (Na2SO4), filtered and evaporated to give the desired product as a pale yellow oil, (33 g, slightly impure).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
1.4 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

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